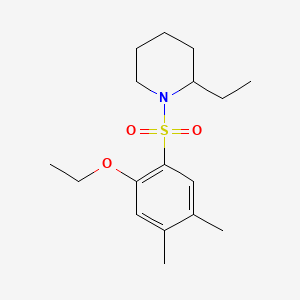![molecular formula C9H7N5OS B604341 5-Amino-2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol CAS No. 1030536-88-9](/img/structure/B604341.png)
5-Amino-2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, also known as ATTP, is a synthetic phenol compound with a wide range of applications in scientific research. ATTP has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Antikrebsaktivität
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate haben sich als Antikrebsmittel erwiesen {svg_1}. Sie können mit Krebszellen interagieren und deren Wachstum hemmen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht.
Antibakterielle Aktivität
Diese Verbindungen haben antimikrobielle Eigenschaften gezeigt, wodurch sie im Kampf gegen verschiedene bakterielle und Pilzinfektionen nützlich sind {svg_2}. Sie können das Wachstum dieser Mikroorganismen hemmen und so Infektionen verhindern oder behandeln.
Analgetische und entzündungshemmende Aktivität
Die Derivate von 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin haben sich als analgetisch und entzündungshemmend erwiesen {svg_3}. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente.
Antioxidative Aktivität
Diese Verbindungen haben antioxidative Aktivität gezeigt {svg_4}. Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antivirale Aktivität
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate haben antivirale Eigenschaften gezeigt {svg_5}. Sie können die Replikation von Viren hemmen, was sie zu potenziellen Kandidaten für die Behandlung verschiedener Virusinfektionen macht.
Enzymhemmer
Es wurde festgestellt, dass diese Verbindungen verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase {svg_6}. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente, die auf diese Enzyme abzielen.
Antituberkulosemittel
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Derivate haben sich als Antituberkulosemittel erwiesen {svg_7}. Sie können das Wachstum von Mycobacterium tuberculosis hemmen, dem Bakterium, das Tuberkulose verursacht.
Zytotoxische Aktivität
Einige Derivate haben zytotoxische Aktivität gegen Brustkrebszelllinien gezeigt {svg_8}. Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Behandlungen für Brustkrebs hin.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against cancer cells . They can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . They can also upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve impulse transmission, phosphate metabolism, fat digestion, and estrogen synthesis, respectively .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its interactions with biological systems .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has a number of advantages for use in lab experiments. It is relatively simple and cost-effective to synthesize, making it an ideal choice for scientific research. Additionally, this compound can be used for a variety of applications, including imaging and tracking cell processes, enzyme assays, and studying the structure and function of proteins, DNA, and drugs. Finally, this compound has been shown to have a cytotoxic effect on some cells, suggesting that it may have potential applications in cancer therapy.
However, this compound also has some limitations. The mechanism of action of this compound is not yet fully understood, and the biochemical and physiological effects of this compound are not well understood. Additionally, this compound has not been tested in humans and may have toxic effects on some cells.
Zukünftige Richtungen
Given the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in scientific research, there are a number of possible future directions for research. These include further study of the mechanism of action of this compound, the biochemical and physiological effects of this compound, and the potential applications of this compound in cancer therapy. Additionally, further research is needed to determine the safety of this compound for use in humans. Finally, further research is needed to determine the potential applications of this compound in other areas, such as drug development and disease diagnosis.
Synthesemethoden
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is synthesized through a multi-step process, beginning with the reaction of a 1,2,4-triazole with a thiohydantoin. The resulting compound is then reacted with an amine and a phenol to form a Schiff base, which is then reduced to form this compound. This process is relatively simple and cost-effective, making this compound an ideal choice for use in scientific research.
Eigenschaften
IUPAC Name |
5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFBHMKAKYQDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)
![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)


![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)